![molecular formula C19H13ClN2O5 B2641375 6-chloro-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892758-20-2](/img/structure/B2641375.png)

6-chloro-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

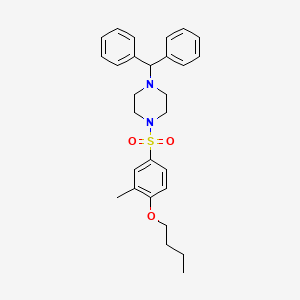

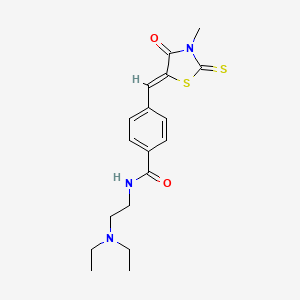

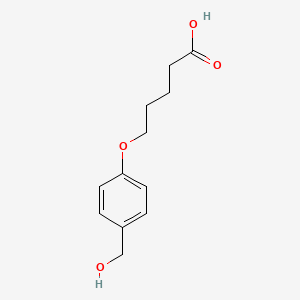

The compound “6-chloro-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a complex organic molecule that contains several functional groups. These include a chloro group (Cl), a dimethoxyphenyl group (C8H10O2), an oxadiazole ring (C2H2N2O), and a chromen-2-one group (C9H6O2). Each of these groups contributes to the overall properties of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the chromen-2-one group suggests that this compound may have a planar structure, as these groups are often found in flat, aromatic molecules. The chloro and dimethoxyphenyl groups could add complexity to the structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure and the nature of its functional groups .Applications De Recherche Scientifique

Chemical Structure and Synthesis

The central oxadiazole ring in compounds like the title molecule carries significant interest due to their diverse biological activities and their role in forming two-dimensional sheets through weak interactions such as hydrogen bonds and π–π stacking interactions. These sheets are further stabilized in solid states, showcasing the compound's potential in material science and drug design (Baral, Nayak, Pal, & Mohapatra, 2018).

Antioxidant and Antihyperglycemic Activities

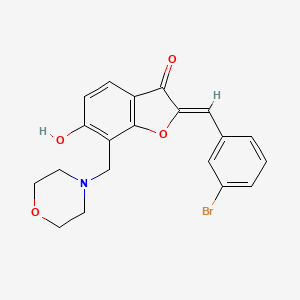

Compounds related to the title molecule have been synthesized and evaluated for their antioxidant and antihyperglycemic activities. For instance, derivatives have shown promising DPPH radical scavenging activity, ferrous ion chelating ability, and significant glucose concentration decrease in in vivo models, suggesting their potential in managing diabetes and oxidative stress-related conditions (Kenchappa, Bodke, Chandrashekar, Sindhe, & Peethambar, 2017).

Antimicrobial and Anticancer Evaluation

Various studies have explored the antimicrobial and anticancer potential of chromen-oxadiazole derivatives. For example, the synthetic intermediate 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal has been used to construct heterocyclic systems linked to the furo[3,2-g]chromene moiety, exhibiting variable inhibitory effects on microbial growth and cancer cell viability (Ibrahim, Al-Harbi, Allehyani, Alqurashi, & Alqarni, 2022).

Schiff Bases of Coumarin-Incorporated Oxadiazole Derivatives

The synthesis of Schiff bases incorporating coumarin and oxadiazole derivatives has shown significant in vitro antimicrobial activity, particularly against bacterial strains like Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).

Potential as Anticancer Agents

Efforts to synthesize novel derivatives with anticancer activity have led to compounds that exhibit moderate cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing new anticancer therapies (Ambati, Gudala, Sharma, Penta, Reddy, Bomma, Janapala, & Pola, 2017).

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug design, where the compound’s interactions with specific proteins or other biological targets are investigated. Without specific studies on this compound, it’s impossible to say for sure what its mechanism of action might be .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-chloro-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O5/c1-24-15-5-3-10(9-16(15)25-2)17-21-18(27-22-17)13-8-11-7-12(20)4-6-14(11)26-19(13)23/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYWULKQRFDBBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride](/img/structure/B2641292.png)

![6-Chloro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2641296.png)

![1-isopentyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2641301.png)

![Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate](/img/structure/B2641305.png)

![[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methanol](/img/structure/B2641306.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2641308.png)

![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2641310.png)

![1-[(4-Nitrophenyl)methoxy]-4,6-diphenylpyridin-2-one](/img/structure/B2641312.png)